4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid
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Overview
Description
4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid is an organic compound with the molecular formula C13H21NO4. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a popular protecting group due to its stability under various conditions and ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid typically involves the reaction of cyclohexene with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve acids or bases to facilitate the removal or replacement of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid involves the protection of amino groups through the formation of a stable carbamate linkage. The Boc group is introduced via nucleophilic addition to the carbonyl carbon, followed by elimination of a leaving group. The protected amino group can then undergo various chemical transformations without interference. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Tert-butoxycarbonyl)amino]methylcyclohexane-1-carboxylic acid
- 4-[(Tert-butoxycarbonyl)amino]methylcyclohexane-1-carboxylic acid
- 4-[(Tert-butoxycarbonyl)amino]methylcyclohexane-1-carboxylic acid
Uniqueness
4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid is unique due to its specific structure, which combines the stability of the Boc protecting group with the reactivity of the cyclohexene ring. This combination allows for selective reactions and transformations that are not possible with other similar compounds .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h4,9H,5-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
SLMVRELWJHCNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=CC1)C(=O)O |
Origin of Product |
United States |
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